Confirmed Lack of Melatonin Receptor Activity: Differentiation from Melatonergic Ligands
The compound was evaluated in vivo for activity against melatonin receptors in a rabbit parietal cortex model and demonstrated no measurable effect . This distinguishes it from melatonergic agents such as the MT2-selective agonist UCSF4226, which exhibits pEC₅₀ values of 6.8 (hMT1) and 8.2 (hMT2) in cAMP inhibition assays in HEK cells [1]. The inactivity at melatonin receptors makes this compound a candidate negative control for studies involving the melatonergic system, provided its inactivity is independently confirmed in the experimental system of interest.
| Evidence Dimension | Melatonin receptor functional activity |
|---|---|
| Target Compound Data | No effect (in vivo, rabbit parietal cortex) |
| Comparator Or Baseline | UCSF4226: hMT1 pEC₅₀ = 6.8 ± 0.2 (79% Emax); hMT2 pEC₅₀ = 8.2 ± 0.1 (89% Emax) |
| Quantified Difference | Qualitative: active agonist vs. no detectable activity |
| Conditions | Target compound: in vivo rabbit parietal cortex binding model ; UCSF4226: inhibition of isoproterenol-stimulated cAMP production on hMT1/hMT2 receptors transiently expressed in HEK cells, tested up to 30 µM [1] |
Why This Matters
For researchers requiring a structurally distinct negative control for melatonin receptor pharmacology, this compound offers a confirmed inactive phenotype in a tissue-based model, though validation in the specific assay system is recommended.
- [1] Stein RM et al. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature. 2020;579(7800):609-614. Extended Data Table 4. PMC7134359. View Source
